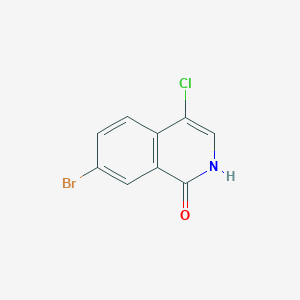

7-Bromo-4-chloroisoquinolin-1(2H)-one

Description

Overview of the Isoquinolinone Scaffold in Modern Organic Chemistry Research

The isoquinoline (B145761) and its oxidized form, isoquinolinone, are foundational structures in modern chemistry. nih.gov Architecturally intriguing isoquinoline scaffolds are considered "privileged structures" in medicinal chemistry because they serve as essential templates for drug discovery. nih.gov This significance stems from their presence in a vast number of natural products, particularly alkaloids, and their ability to exhibit a wide spectrum of pharmacological activities. nih.govresearchgate.net

Research has consistently shown that frameworks based on isoquinoline possess potent biological effects, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory actions. nih.gov Consequently, the development of novel and efficient synthetic methods to construct and modify the isoquinolinone skeleton remains a highly active and compelling area of research for both organic and medicinal chemists. nih.gov The core structure is a versatile starting point for creating libraries of complex molecules for biological screening.

Significance of Halogen Substituents in Heterocyclic Chemistry

The incorporation of halogen atoms—such as the bromine and chlorine found in 7-Bromo-4-chloroisoquinolin-1(2H)-one—is a widely used and powerful strategy in the design of bioactive molecules. nih.gov For a long time, halogens were primarily used to exploit their steric bulk, allowing them to occupy space within the binding site of a biological target. nih.gov However, their role is now understood to be much more nuanced and versatile.

Halogen substituents significantly impact a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and permeability, which are critical parameters for drug development. mdpi.com Furthermore, chlorine, bromine, and iodine can participate in "halogen bonding," a type of non-covalent interaction where the halogen atom acts as an electron acceptor. This interaction is now recognized as a valuable contributor to the stability of ligand-target complexes, adding a favorable energetic component to molecular binding. nih.gov

From a synthetic standpoint, halogen atoms on heterocyclic rings are exceptionally useful. They serve as versatile chemical "handles" for further molecular derivatization. researchgate.net Specifically, bromine and chlorine atoms are ideal precursors for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck reactions), enabling the straightforward introduction of new carbon-carbon and carbon-heteroatom bonds. This allows chemists to systematically modify a core structure to explore structure-activity relationships.

Research Landscape for Halogenated Isoquinolinone Derivatives

The development of synthetic methodologies for halogenated isoquinolinones is an area of active investigation, driven by the potential for these compounds to act as key intermediates or as biologically active agents themselves. Transition-metal catalysis, particularly with rhodium and palladium, has emerged as a powerful tool for the C-H activation and annulation reactions needed to build the functionalized isoquinolinone core. nih.govmdpi.com

Research into related halogenated quinoline (B57606) and isoquinoline systems has demonstrated the profound impact of halogen substitution on biological activity. For instance, studies have shown that 7-fluoro and 6-chloro isoquinoline derivatives can exhibit significant inhibitory activity against enzymes like phosphodiesterase 4B (PDE4B). nih.gov Similarly, the introduction of bromine and chlorine has been shown to impart or enhance antimicrobial properties in various heterocyclic scaffolds. nih.gov

Compounds like this compound are therefore of significant interest. The presence of two distinct halogen atoms at different positions (the C7-bromo and C4-chloro) offers opportunities for regioselective functionalization. A chemist could potentially use differing reaction conditions to selectively modify one halogen site over the other, providing a pathway to a diverse range of more complex molecular architectures for further investigation in materials science or drug discovery programs.

Properties

IUPAC Name |

7-bromo-4-chloro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO/c10-5-1-2-6-7(3-5)9(13)12-4-8(6)11/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRWRDWYNNLDIAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)NC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40611275 | |

| Record name | 7-Bromo-4-chloroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223671-87-2 | |

| Record name | 7-Bromo-4-chloroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Bromo 4 Chloroisoquinolin 1 2h One and Its Analogues

Strategic Approaches to Isoquinolinone Ring System Construction

The formation of the core isoquinolinone structure can be accomplished through a variety of synthetic routes, each with its own advantages and substrate scope. Key among these are cyclocondensation reactions, annulation protocols, and nucleophilic aromatic substitution strategies.

[4+2] Cyclocondensation Reactions for Isoquinolone Formation

[4+2] Cyclocondensation reactions represent a powerful and convergent approach for the assembly of the isoquinolinone ring system. These reactions typically involve the joining of a four-atom component with a two-atom component to form the six-membered heterocyclic ring. A versatile method for constructing highly substituted isoquinolines, which can be precursors to isoquinolinones, involves the formal [4+2] cycloaddition of an o-tolualdehyde tert-butylimine with a nitrile. harvard.edu This approach allows for the rapid assembly of complex isoquinoline (B145761) frameworks from multiple components in a single operation. harvard.edu

Another prominent example is the reaction of o-acylphenylacetic acids with amines, which upon heating, undergo cyclization to afford isoquinolin-1(2H)-ones. The strategic choice of substituted starting materials in these reactions is crucial for introducing the desired functionalities onto the final isoquinolinone product.

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| o-tolualdehyde tert-butylimine | Nitrile (R-CN) | 1. n-BuLi, THF, -78 °C to rt; 2. H₂O | 3-Substituted isoquinoline | harvard.edu |

| o-acylphenylacetic acid | Amine (R-NH₂) | Heat | N-Substituted isoquinolin-1(2H)-one | General Method |

Annulation Protocols for Heterocyclic Scaffold Assembly

Annulation strategies provide a direct and efficient means to construct the isoquinolinone scaffold from simpler, acyclic precursors. A notable example is the synthesis of isoquinolines through the sequential cyclization-deoxygenation of 2-alkynylbenzaldoximes. thieme-connect.de In this method, the isoquinoline N-oxide is generated in situ and subsequently deoxygenated to yield the isoquinoline. The use of various substituted 2-alkynylbenzaldoximes allows for the synthesis of a diverse range of isoquinoline derivatives. thieme-connect.de

Furthermore, the synthesis of substituted isoquinolines can be achieved through the reaction of 2-alkynyl benzyl (B1604629) azides, which undergo an electrocyclic reaction catalyzed by palladium to afford either 4-bromoisoquinolines or 4-bromoisoquinolones under different conditions. harvard.edu

| Starting Material | Reagents | Product | Yield (%) | Reference |

| o-(phenylethynyl)benzaldoxime | AgNO₃, CS₂ | 3-Phenylisoquinoline | 85 | thieme-connect.de |

| 2-azido-1-(phenylethynyl)benzene | PdBr₂, CuBr₂, LiBr | 4-Bromo-3-phenylisoquinoline | - | harvard.edu |

| 2-azido-1-(phenylethynyl)benzene | PdBr₂, HOAc | 4-Bromo-3-phenylisoquinolin-1(2H)-one | - | harvard.edu |

Nucleophilic Aromatic Substitution (SNAr) Routes to Isoquinolone Derivatives

Nucleophilic aromatic substitution (SNAr) reactions offer a pathway to functionalize pre-existing aromatic rings that are activated by electron-withdrawing groups. While not a direct method for ring construction, SNAr is crucial for introducing substituents, including halogens, onto the isoquinolinone core. For instance, a halogen atom at the C-4 position of an isoquinoline or isoquinolinone can be susceptible to displacement by a nucleophile if the ring is sufficiently activated. The reactivity of haloisoquinolines towards nucleophiles varies depending on the position of the halogen, with halogens at the C-1 and C-4 positions being more susceptible to substitution. iust.ac.ir The presence of an N-oxide functionality can dramatically alter the reactivity, enabling nucleophilic halogenation at the C-2 position of the corresponding N-oxides. researchgate.net

Directed Halogenation and Regioselectivity in Isoquinolinone Synthesis

The precise installation of bromine at the C-7 position and chlorine at the C-4 position of the isoquinolin-1(2H)-one core requires careful consideration of regioselectivity and the directing effects of existing substituents.

Bromination Strategies at the C-7 Position

The bromination of the benzenoid ring of the isoquinoline system can be achieved through electrophilic aromatic substitution. The position of bromination is influenced by the reaction conditions and the substituents already present on the ring. For the synthesis of 7-bromoisoquinoline (B118868), one reported method involves the diazotization of 7-aminoisoquinoline followed by a Sandmeyer-type reaction with a bromide source. google.com A patent describes a method for preparing 7-bromoisoquinoline starting from 1,2,3,4-tetrahydroisoquinoline, which is first converted to 3,4-dihydroisoquinoline. google.com

Direct bromination of the isoquinoline ring system often leads to a mixture of products. However, regioselective bromination can be achieved under specific conditions. For example, the bromination of certain isoquinoline derivatives can be directed to specific positions by controlling the reaction temperature and the choice of brominating agent.

| Starting Material | Reagents | Product | Key Feature | Reference |

| 1,2,3,4-Tetrahydroisoquinoline | 1. NaOCl; 2. HBr, NaNO₂, CuBr | 7-Bromoisoquinoline | Multi-step synthesis | google.com |

| 6-Hydroxytetrahydroisoquinoline | NBS | Regioselective bromination | - | researchgate.net |

Chlorination Strategies at the C-4 Position

The introduction of a chlorine atom at the C-4 position of the isoquinolinone ring is a key synthetic step. This can be achieved through various chlorination methods. A versatile synthesis of substituted isoquinolines has demonstrated the preparation of polyhalogenated derivatives, including a 4-chloro-substituted isoquinoline, through a sequence of reactions starting from a metalated o-tolualdehyde tert-butylimine. harvard.edu In this multi-component assembly, trapping with a nitrile followed by functionalization allows for the introduction of a chlorine atom at the C-4 position. harvard.edu

Direct chlorination of the isoquinoline ring can also be employed. For example, the reaction of isoquinoline hydrochloride with bromine can lead to halogenation in the pyridine (B92270) ring. iust.ac.ir The synthesis of 4,7-dichloroquinoline (B193633) is a known process, highlighting the feasibility of introducing a chlorine atom at the C-4 position of a related heterocyclic system. durham.ac.uk Copper-catalyzed chlorination of electron-rich aromatic C-H bonds using O₂ as the oxidant has also been reported as a regioselective method. rsc.org

A general approach for the synthesis of 7-bromo-4-chloroisoquinoline (B13675896) involves the halogenation of an isoquinoline derivative. evitachem.com This can be performed using electrophilic aromatic substitution techniques, such as bromination with bromine and a Lewis acid, followed by chlorination using a reagent like thionyl chloride under controlled conditions. evitachem.com

| Starting Material | Reagents | Product | Key Feature | Reference |

| Metalated o-tolualdehyde tert-butylimine | Nitrile, then chlorinating agent | 4-Chloroisoquinoline derivative | Multi-component synthesis | harvard.edu |

| Isoquinoline derivative | Bromine/Lewis acid, then Thionyl chloride | 7-Bromo-4-chloroisoquinoline | Sequential halogenation | evitachem.com |

Sequential and One-Pot Halogenation Methods for Dihalo-Isoquinolinones

The introduction of multiple halogen atoms onto the isoquinolinone core can be achieved through both sequential and one-pot procedures. While direct one-pot dihalogenation of the parent isoquinolin-1(2H)-one is not extensively documented, analogous one-pot syntheses of dihalo-heterocycles, such as 7-bromo-6-chloro-4(3H)-quinazolinone from 2,4-dibromo-5-chlorobenzoic acid, suggest the feasibility of such strategies. google.com This particular method involves the reaction of a di-halogenated precursor with formamidine (B1211174) acetate (B1210297) in a single step, highlighting the potential for similar approaches in isoquinolinone synthesis.

Sequential halogenation offers a more controlled approach to introducing different halogens at specific positions. For instance, the synthesis of 7-Bromo-4-chloroisoquinoline can be achieved by first brominating an isoquinoline derivative, followed by a chlorination step. evitachem.com This step-wise approach allows for regioselective introduction of the halogen atoms.

A notable example of introducing a second halogen atom onto a pre-functionalized isoquinolinone derivative is the synthesis of 10-iodopyrrolo[1,2-b]isoquinolinones. In this process, the use of an excess of an iodinating agent, such as N-iodosuccinimide (NIS), on the pyrrolo[1,2-b]isoquinolinone substrate leads to the formation of the di-iodinated product. acs.org This demonstrates that a second halogenation can be achieved on an already halogenated, more complex isoquinolinone system.

The general principle of sequential halogenation involves the initial introduction of one halogen, which deactivates the aromatic ring to some extent, followed by the introduction of a second halogen under potentially more forcing conditions or with a different directing group strategy. The order of halogen introduction is crucial and depends on the directing effects of the substituents already present on the ring.

Catalytic Approaches in the Synthesis of Halogenated Isoquinolinones

Catalysis plays a pivotal role in the efficient construction of the isoquinolinone framework, offering milder reaction conditions and greater functional group tolerance compared to classical methods.

Palladium-Catalyzed Synthetic Transformations

Palladium catalysis is a powerful tool for the synthesis of isoquinolin-1(2H)-ones. One strategy involves the palladium-catalyzed annulation of 2-alkynyl benzyl azides. This method can selectively produce 4-bromoisoquinolines or 4-bromoisoquinolin-1(2H)-ones depending on the reaction conditions. researchgate.net For the synthesis of 4-bromoisoquinolin-1(2H)-ones, the reaction is typically carried out in the presence of a palladium catalyst such as palladium(II) bromide, along with an oxidizing agent and acetic acid.

Another palladium-catalyzed approach involves the reaction of N-methoxybenzamides with allenoic acid esters. This method provides access to 3,4-dihydroisoquinolin-1(2H)-ones, which can be subsequently dehydrogenated to the corresponding isoquinolin-1(2H)-ones.

Copper-Catalyzed Coupling and Cyclization Reactions

Copper-catalyzed reactions represent an economical and efficient alternative for the synthesis of halogenated isoquinolinones. For example, the synthesis of 4-halogen-substituted isoquinolin-1(2H)-ones can be achieved through copper-catalyzed processes. While specific details on the copper-catalyzed synthesis of 7-bromo-4-chloroisoquinolin-1(2H)-one are not prevalent, the general utility of copper in C-N and C-X bond formation is well-established in isoquinoline chemistry.

Nickel and Rhodium Catalysis in Isoquinolone Framework Construction

Nickel and rhodium catalysts have also been successfully employed in the synthesis of isoquinolinone derivatives. Nickel-catalyzed annulation of 2-iodobenzaldimines with alkynes provides a highly efficient route to substituted isoquinolines, which can be precursors to isoquinolinones.

Rhodium-catalyzed reactions, such as the cyclization of benzhydroxamic acids with alkynes, offer a direct route to the isoquinolone scaffold. These reactions often proceed with high regioselectivity and can tolerate a variety of functional groups.

Transition Metal-Free Synthetic Protocols for Halogenated Isoquinolinones

In a move towards more sustainable synthetic practices, transition-metal-free methods for the synthesis of isoquinolones have been developed. One such method involves the use of hypervalent iodine reagents, such as phenyliodine bis(trifluoroacetate) (PIFA), in the presence of a strong acid like trifluoroacetic acid (TFA). This system can effect the oxidative cyclization of N-methoxybenzamides with alkynes to yield isoquinolones.

Synthesis of Precursors and Intermediates for this compound

The synthesis of this compound relies on the availability of appropriately substituted precursors. Key intermediates include halogenated benzaldehydes, phenethylamines, and their derivatives, which can be assembled and cyclized to form the target isoquinolinone core.

One plausible retrosynthetic analysis suggests that this compound could be synthesized from a precursor such as 7-bromo-4-chloro-1,2-dihydroisoquinolin-1(2H)-one . The final step would be a dehydrogenation. The synthesis of this dihydro precursor could potentially be achieved through a Bischler-Napieralski or Pomeranz-Fritsch type reaction, followed by halogenation, or by starting with an already halogenated phenethylamine (B48288) derivative.

The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-arylethylamide. researchgate.net For the synthesis of the target molecule, this would likely involve a starting material such as N-(2-chloro-2-oxoethyl)-3-bromobenzamide.

The Pomeranz-Fritsch reaction provides another route to the isoquinoline core, typically starting from a benzaldehyde (B42025) and an aminoacetal. researchgate.net A potential precursor for the target compound via this route could be a suitably substituted bromobenzaldehyde.

A more direct precursor that has been identified is 7-bromo-4-chloro-3-nitroquinoline . This compound can be synthesized from 7-bromo-4-hydroxy-3-nitroquinoline. The nitro group can then be reduced and the resulting amino group replaced, or the quinoline (B57606) ring can be otherwise modified to form the isoquinolin-1(2H)-one structure.

Utilization of Ortho-Halobenzamides and Beta-Keto Esters as Synthons

The condensation of ortho-halobenzamides with β-keto esters represents a classical and versatile strategy for the construction of isoquinolinone skeletons. While direct synthesis of this compound using this method is not explicitly detailed in the provided literature, the general applicability of this approach is well-established for analogous structures. The core principle involves the nucleophilic attack of the enolate derived from a β-keto ester onto the aromatic ring of an ortho-halobenzamide, followed by intramolecular cyclization and dehydration.

β-Keto esters themselves are valuable intermediates in organic synthesis, and their preparation can be achieved through various means. organic-chemistry.orgnih.gov A mild and high-yielding method involves the reaction of 2,2,6-trimethyl-4H-1,3-dioxin-4-one with alcohols in the presence of sodium acetate in refluxing tetrahydrofuran, which avoids many of the side products and reproducibility issues associated with traditional methods. organic-chemistry.orgresearchgate.net This approach is suitable for a wide range of alcohols, including chiral and sterically hindered ones, often providing quantitative yields. organic-chemistry.org

Another synthetic route to β-keto esters involves the activation of carboxylic acids with reagents like 4-dimethylaminopyridine (B28879) (DMAP) and N,N′-dicyclohexylcarbodiimide (DCC), followed by condensation with Meldrum's acid and subsequent reaction with an alcohol. nih.gov This method has been successfully used to synthesize a variety of β-keto esters with good yields, ranging from 65% to 96%. nih.gov

The following table summarizes the synthesis of various β-keto esters, which could serve as potential precursors in the synthesis of isoquinolinone derivatives.

| Starting Carboxylic Acid/Alcohol | Reagents | Product | Yield (%) |

| Phenylacetic acid derivatives | DMAP, DCC, Meldrum's acid, tert-butanol | tert-butyl 3-oxo-3-phenylpropanoate analogues | 65-96 |

| Various alcohols | 2,2,6-trimethyl-4H-1,3-dioxin-4-one, Sodium acetate, THF | Corresponding β-keto esters | Quantitative |

Preparation of Substituted Homophthalate Derivatives

The use of substituted homophthalate derivatives is another viable pathway to isoquinolin-1(2H)-one systems. This method typically involves the condensation of a homophthalic acid or its ester with a suitable nitrogen source, such as an amine or ammonia, followed by cyclization. The required 4-bromo-substituted homophthalic acid derivative would be the key starting material for the synthesis of 7-bromo-isoquinolin-1(2H)-ones. While the direct application to this compound is not explicitly documented in the provided sources, the general strategy is a cornerstone in heterocyclic chemistry.

Leveraging Halogenated Isoquinoline Intermediates

A common and effective strategy for synthesizing this compound involves the use of pre-halogenated isoquinoline intermediates. This approach allows for the late-stage introduction of the desired halogen atoms, providing flexibility in the synthetic design.

One method starts with the synthesis of 7-bromoisoquinoline. google.com However, the classical Pomeranz-Fritsch synthesis of 7-bromoisoquinoline is often low-yielding (around 20%) and produces a nearly 1:1 mixture of 5-bromo and 7-bromo isomers, which are difficult to separate. google.com An improved method involves a novel diazotization of an amino-isoquinoline precursor in a non-aqueous solvent, which offers milder reaction conditions and simpler work-up. google.com

Once a suitable 7-bromo-isoquinoline or a related precursor like 7-Bromo-1,2,3,4-tetrahydroisoquinoline is obtained, subsequent halogenation can be performed to introduce the chlorine atom at the 4-position. evitachem.comfishersci.com The synthesis of related compounds like 4-bromo-7-chloroisoquinoline (B1440880) has been documented. chemscene.com The conversion of a 4,7-dihaloquinoline to a 4-azido-7-chloroquinoline has been achieved using sodium azide (B81097) in DMF at 65 °C. mdpi.com

The synthesis of 4-bromoisoquinolin-1(2H)-ones has been demonstrated through a palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl azides. researchgate.net This method can selectively produce either 4-bromoisoquinolines or 4-bromoisoquinolin-1(2H)-ones depending on the reaction conditions. researchgate.net For instance, using PdBr2 and HOAc in a mixed solvent system of ClCH2CH2Cl and H2O at 80 °C selectively yields the 4-bromoisoquinolin-1(2H)-one. researchgate.net

The following table illustrates the selective synthesis of 4-bromoisoquinolin-1(2H)-ones from various 2-alkynylbenzyl azides. researchgate.net

| Substrate (R1, R2) | Product | Yield (%) |

| R1 = p-NO2C6H4, R2 = H | 4-bromo-3-(4-nitrophenyl)isoquinolin-1(2H)-one | 81 |

| R1 = 2-thiophene, R2 = H | 4-bromo-3-(thiophen-2-yl)isoquinolin-1(2H)-one | 76 |

| R1 = C6H5, R2 = 3-MeO | 4-bromo-6-methoxy-3-phenylisoquinolin-1(2H)-one | 57 |

| R1 = C6H5, R2 = 3,4-dimethoxy | 4-bromo-6,7-dimethoxy-3-phenylisoquinolin-1(2H)-one | 59 |

Synthetic Route Optimization and Process Development for this compound

The development of efficient and scalable synthetic routes is crucial for the practical application of this compound in research and industry.

Enhancement of Reaction Yields and Selectivity

Optimizing reaction conditions is paramount for maximizing the yield and selectivity of the desired product. In the synthesis of halogenated quinazolinones, a related class of compounds, the choice of catalyst and base has been shown to be critical. For example, in the synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone from 2,4-dibromo-5-chlorobenzoic acid and formamidine acetate, the use of cuprous bromide and sodium iodide as catalysts in the presence of sodium hydroxide (B78521) in acetonitrile (B52724) led to a successful one-step synthesis. google.com

In the palladium-catalyzed synthesis of 4-bromoisoquinolin-1(2H)-ones, the selectivity between the isoquinoline and isoquinolinone products is highly dependent on the additives and solvent system. researchgate.net The use of acetic acid in a chlorinated solvent with a small amount of water favors the formation of the isoquinolin-1(2H)-one. researchgate.net

Control of Reaction Parameters (e.g., Temperature, Solvent Effects, Catalyst Loading)

Careful control of reaction parameters is essential for achieving reproducible and high-yielding syntheses. The temperature of the reaction can significantly influence the outcome. For instance, in the synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone, the reaction is carried out at a reflux temperature of 76-120 °C for 12-20 hours. google.com In the synthesis of isoquinoline-based CXCR4 antagonists, specific temperatures and solvent systems like DCM/EtOAc are used for purification. nih.gov

The choice of solvent is also critical. In the synthesis of 4-bromoisoquinolin-1(2H)-ones, a mixture of 1,2-dichloroethane (B1671644) and water was found to be optimal for selectively producing the desired product. researchgate.net The catalyst loading is another important parameter to control. In the palladium-catalyzed cyclization, a 5 mol% loading of PdBr2 was found to be effective. researchgate.net

Development of Scalable Production Methodologies

The one-step synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone from 2,4-dibromo-5-chlorobenzoic acid is also described as being suitable for industrial mass production due to its simple process, low cost, and high total yield. google.com

Chemical Reactivity and Transformations of 7 Bromo 4 Chloroisoquinolin 1 2h One

Reactions Involving Halogen Substituents

The isoquinolinone scaffold is decorated with a chloro group at the C-4 position and a bromo group at the C-7 position. These two halogens exhibit differential reactivity, which can be exploited to achieve selective functionalization of the molecule.

Nucleophilic Aromatic Substitution Reactions at C-4 and C-7

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying halogenated aromatic systems. In the case of 7-Bromo-4-chloroisoquinolin-1(2H)-one, the C-4 position is significantly more activated towards nucleophilic attack than the C-7 position. This enhanced reactivity is due to the electron-withdrawing effects of the adjacent carbonyl group and the ring nitrogen, which stabilize the negatively charged Meisenheimer complex intermediate formed during the reaction. In contrast, the C-7 position lacks such activation.

Therefore, treatment with various nucleophiles (e.g., amines, alkoxides, thiolates) is expected to result in the selective displacement of the chloride at C-4, leaving the bromide at C-7 intact. This regioselectivity allows for the introduction of a wide range of substituents at the C-4 position. The general order of leaving group ability in SNAr reactions is F > Cl ≈ Br > I, which is the reverse of the trend seen in many other reaction types.

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Amine | R₂NH | 7-Bromo-4-(dialkylamino)isoquinolin-1(2H)-one |

| Alkoxide | NaOR | 7-Bromo-4-alkoxyisoquinolin-1(2H)-one |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) on the Halogenated Isoquinolone Scaffold

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The selectivity of these reactions on dihalogenated substrates is primarily governed by the rate of oxidative addition of the C-X bond to the Pd(0) catalyst. The established reactivity trend is C-I > C-OTf > C-Br >> C-Cl.

Based on this trend, the C-7 bromo substituent is expected to be significantly more reactive than the C-4 chloro substituent under typical cross-coupling conditions. This differential reactivity allows for selective functionalization at the C-7 position. By carefully controlling the reaction conditions (catalyst, ligand, temperature), it is possible to couple a partner to the C-7 position while leaving the C-4 chloro group available for subsequent transformations, such as nucleophilic substitution.

Suzuki Reaction : This reaction couples an organoboron species with an organic halide. It is anticipated that this compound would react selectively at the C-7 position with various aryl- or vinylboronic acids.

Heck Reaction : This involves the coupling of an alkene with an organic halide. Selective vinylation at the C-7 position is the expected outcome.

Sonogashira Reaction : This reaction forms a C-C bond between a terminal alkyne and an organic halide. Alkynes would selectively couple to the C-7 position of the isoquinolinone scaffold.

Table 2: Predicted Selective Cross-Coupling Reactions at C-7

| Reaction | Coupling Partner | Catalyst System (Example) | Expected Product |

|---|---|---|---|

| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 7-Aryl-4-chloroisoquinolin-1(2H)-one |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Et₃N | 7-Styryl-4-chloroisoquinolin-1(2H)-one |

Selective Halogen Exchange and Functional Group Interconversion

Selective modification of the halogen atoms can provide access to further synthetic intermediates. While the C-Br bond is more reactive in cross-coupling, the C-Cl bond is more susceptible to nucleophilic substitution. Halogen exchange reactions, such as the Finkelstein reaction, could potentially be used to interconvert the halides, although selectivity might be challenging to achieve. More commonly, the distinct reactivity of the two positions is exploited directly, as described in the sections above, to achieve stepwise functionalization.

Reactions at the Isoquinolinone Core

Beyond the halogen substituents, the lactam functionality within the isoquinolinone core offers sites for further chemical modification.

Modifications at the Lactam Nitrogen (N-alkylation, N-acylation)

The nitrogen atom of the lactam is a nucleophile and can undergo reactions with various electrophiles.

N-alkylation : The introduction of an alkyl group at the N-2 position is a common transformation. This is typically achieved by treating the isoquinolinone with a base (e.g., NaH, K₂CO₃) to generate the corresponding anion, followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide).

N-acylation : Similarly, acylation at the nitrogen can be accomplished using acyl chlorides or anhydrides in the presence of a base.

It is noteworthy that in some heterocyclic systems like isoquinolinones, alkylation can also occur on the exocyclic carbonyl oxygen (O-alkylation). The regioselectivity (N- vs. O-alkylation) can be influenced by factors such as the electrophile, solvent, and counter-ion. For instance, direct alkylation with alkyl halides typically favors N-alkylation, whereas Mitsunobu reaction conditions have been shown to favor O-alkylation in related isoquinolinone systems.

Table 3: Predicted N-Alkylation and N-Acylation Reactions

| Reaction | Reagent | Base (Example) | Expected Product |

|---|---|---|---|

| N-Alkylation | R-X (Alkyl halide) | K₂CO₃ | 7-Bromo-4-chloro-2-alkylisoquinolin-1(2H)-one |

Transformations of the Carbonyl Group (C=O)

The lactam carbonyl group can undergo several characteristic reactions, including reduction and thionation.

Reduction : The carbonyl group can be reduced to a methylene (CH₂) group using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would convert the isoquinolinone to the corresponding 7-bromo-4-chloro-1,2-dihydroisoquinoline. Milder reducing agents like sodium borohydride are generally not strong enough to reduce amides. In some specific cases involving isoquinoline (B145761) systems, iron(III) chloride has been shown to mediate the reduction of a carbonyl group.

Thionation : The carbonyl oxygen can be replaced with a sulfur atom to form the corresponding thiolactam. This transformation is commonly achieved by heating the lactam with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide.

Table 4: Predicted Transformations of the Carbonyl Group

| Transformation | Reagent | Expected Product |

|---|---|---|

| Reduction to Methylene | LiAlH₄, then H₂O | 7-Bromo-4-chloro-1,2-dihydroisoquinoline |

Electrophilic Aromatic Substitution on the Benzenoid Ring

There is currently no specific information available in the peer-reviewed scientific literature detailing the electrophilic aromatic substitution reactions on the benzenoid ring of this compound. The directing effects of the bromine atom at the 7-position and the influence of the fused pyridinone ring on the aromatic system have not been experimentally determined. Consequently, predicting the regioselectivity of nitration, halogenation, sulfonation, or Friedel-Crafts reactions on this specific substrate would be purely speculative.

Derivatization Strategies for Expanding Molecular Diversity

The derivatization of the this compound core is a critical aspect of harnessing its potential for various applications. However, detailed experimental procedures and the scope of these transformations are not well-documented.

Synthesis of Novel Substituted this compound Analogs

While the synthesis of various substituted quinolines and isoquinolines is a broad and active area of research, specific studies focusing on the derivatization of this compound are not readily found in the public domain. The presence of two distinct halogen atoms—a bromine on the benzenoid ring and a chlorine on the pyridinone ring—offers potential for selective functionalization through cross-coupling reactions.

Hypothetically, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling could be employed to introduce new carbon-carbon bonds at the 7-position by leveraging the reactivity of the aryl bromide. Similarly, the Buchwald-Hartwig amination could potentially be used to install nitrogen-based substituents at the same position. However, without experimental data, the feasibility and optimal conditions for such transformations on this specific substrate remain unknown.

Table 1: Potential Cross-Coupling Reactions for Derivatization

| Reaction Name | Reactants | Potential Product | Notes |

| Suzuki-Miyaura Coupling | This compound, Arylboronic acid | 7-Aryl-4-chloroisoquinolin-1(2H)-one | Requires a palladium catalyst and a base. |

| Buchwald-Hartwig Amination | This compound, Amine | 7-Amino-4-chloroisoquinolin-1(2H)-one | Requires a palladium catalyst, a ligand, and a base. |

This table represents theoretical applications of common cross-coupling reactions and is not based on published experimental results for this compound.

Ring-Opening and Subsequent Recyclization Pathways

The scientific literature lacks any published reports on the ring-opening and subsequent recyclization pathways of this compound. The stability of the isoquinolinone core under various conditions has not been investigated, and therefore, no established protocols for its cleavage and rearrangement into other heterocyclic systems are available.

Formation of Fused Polycyclic Heterocyclic Systems

The use of this compound as a building block for the synthesis of more complex, fused polycyclic heterocyclic systems has not been described in the available literature. While the synthesis of fused heterocycles is a significant area of organic chemistry, the application of this specific starting material for such purposes is yet to be explored and documented.

Structural Elucidation and Spectroscopic Characterization of 7 Bromo 4 Chloroisoquinolin 1 2h One

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key technique for probing the electronic structure of molecules. For 7-Bromo-4-chloroisoquinolin-1(2H)-one, the UV-Vis spectrum is expected to be influenced by the isoquinolin-1(2H)-one core and the electronic effects of its bromine and chlorine substituents.

The chromophore in this compound is the entire conjugated system of the bicyclic ring. The electronic absorption spectra of isoquinoline (B145761) derivatives typically exhibit multiple bands in the UV region, corresponding to π → π* transitions. The presence of the carbonyl group in the lactam ring introduces n → π* transitions as well.

The substitution pattern, with a bromine atom at the 7-position and a chlorine atom at the 4-position, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted isoquinolin-1(2H)-one. This is due to the electron-donating effect of the halogens through resonance, which extends the conjugation and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The solvent environment can also influence the absorption spectra, with polar solvents often causing further shifts in the absorption bands. nih.govmdpi.com Studies on other substituted isoquinolines have shown that the molar extinction coefficients can vary significantly depending on the nature and position of the substituents. mdpi.com

Table 1: Predicted UV-Vis Absorption Characteristics

| Transition Type | Expected Wavelength Range (nm) | Influencing Factors |

|---|---|---|

| π → π* | 250-350 | Conjugated aromatic system, halogen substituents |

The fluorescence properties of isoquinoline derivatives are of significant interest for various applications, including the development of fluorescent probes. nih.govmdpi.com The fluorescence of this compound would be expected to be sensitive to its structural features and environment. Generally, isoquinoline derivatives can exhibit fluorescence, and the quantum yield and emission wavelength are highly dependent on the substituents. nih.govmdpi.comnih.gov

Table 2: Predicted Fluorescence Properties

| Property | Predicted Characteristic | Rationale |

|---|---|---|

| Emission Wavelength | Expected in the blue-green region | Based on related isoquinoline fluorophores. mdpi.com |

| Quantum Yield | Potentially moderate to low | Heavy-atom effect of bromine may quench fluorescence. |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its structural confirmation.

In the mass spectrum of this compound, the molecular ion peak would be a key feature. Due to the presence of bromine (isotopes 79Br and 81Br with nearly 1:1 natural abundance) and chlorine (isotopes 35Cl and 37Cl with approximately 3:1 natural abundance), the molecular ion region will exhibit a characteristic isotopic cluster.

The fragmentation of isoquinoline alkaloids is a complex process that can involve the loss of substituents and cleavage of the heterocyclic ring. researchgate.netnih.gov For this compound, fragmentation would likely proceed through the initial loss of small molecules or radicals. Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atom (X•) or a hydrogen halide (HX). researchgate.net

Table 3: Predicted Key Fragmentation Pathways

| Fragment Ion | Proposed Origin |

|---|---|

| [M-Cl]+ | Loss of a chlorine radical |

| [M-Br]+ | Loss of a bromine radical |

| [M-CO]+ | Loss of carbon monoxide from the lactam ring |

| [M-HCl]+• | Elimination of hydrogen chloride |

High-resolution mass spectrometry (HRMS) is essential for determining the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental composition. For this compound (C9H5BrClNO), the calculated monoisotopic mass is approximately 256.9243 u. guidechem.com HRMS would be able to confirm this value with high precision, distinguishing it from other compounds with the same nominal mass. This technique is invaluable for confirming the identity of newly synthesized compounds. acs.org

X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. To date, there are no published crystal structures for this compound in the Cambridge Structural Database.

However, based on the analysis of similar heterocyclic structures, it is expected that the isoquinolinone ring system would be largely planar. The bond lengths and angles would be influenced by the hybridization of the atoms and the electronic effects of the bromine, chlorine, and carbonyl substituents. In the solid state, intermolecular interactions such as hydrogen bonding (involving the N-H and C=O groups) and halogen bonding could play a significant role in the crystal packing. The crystal structure of related isoquinoline derivatives has been determined, confirming the planarity of the ring system and providing insight into potential packing motifs. nih.gov

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction (SCXRD) is an analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and angles. mdpi.com In a typical experiment, a crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to construct a three-dimensional model of the electron density, from which the atomic positions can be determined.

For the analogue compound, 3-(3-Bromobenzyl)isoquinolin-1(2H)-one, data were collected at a temperature of 100 K. nih.gov The analysis revealed a triclinic crystal system with the space group P1. The crystallographic parameters determined from this study provide a foundational model for understanding how related isoquinolinones, including the target compound, might crystallize. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₂BrNO |

| Formula Weight (Mᵣ) | 314.18 |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 4.5858 (4) |

| b (Å) | 9.4976 (7) |

| c (Å) | 14.8296 (11) |

| α (°) | 88.698 (6) |

| β (°) | 83.829 (6) |

| γ (°) | 86.529 (6) |

| Volume (V) (ų) | 640.88 (9) |

| Z | 2 |

| Temperature (K) | 100 |

| Radiation | Cu Kα |

| Final R-factor (R₁) | 0.026 |

Analysis of Crystallographic Parameters and Intermolecular Interactions

The crystal structure of isoquinolin-1(2H)-one derivatives is heavily influenced by a network of non-covalent interactions that dictate the molecular packing. These interactions are crucial in defining the stability and properties of the crystalline solid.

Hydrogen Bonding: The most significant intermolecular interaction observed in the crystal structure of the analogue 3-(3-Bromobenzyl)isoquinolin-1(2H)-one is classical hydrogen bonding. The lactam functionality, with its N-H donor and C=O acceptor sites, facilitates the formation of robust intermolecular connections. In the crystal packing of the analogue, molecules form centrosymmetric dimers through pairs of N—H⋯O hydrogen bonds. nih.gov This is a highly characteristic and stabilizing interaction for this class of compounds. It is therefore highly probable that this compound would exhibit a similar N—H⋯O hydrogen bonding motif, forming dimers or catemers (chains) that constitute the primary supramolecular structure.

Halogen Bonding and π-π Stacking: While not detailed for the specific analogue, the structure of this compound contains bromine and chlorine atoms, which are known to participate in other significant non-covalent interactions.

Halogen Bonding: The bromine and chlorine substituents on the aromatic ring are potential halogen bond donors. A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom (known as a σ-hole) interacts with a nucleophilic site, such as the oxygen atom of the carbonyl group. In the solid state of this compound, interactions such as C—Br⋯O or C—Cl⋯O could play a key role in directing the crystal packing, linking the primary hydrogen-bonded synthons into a more complex three-dimensional architecture.

Computational and Theoretical Studies of 7 Bromo 4 Chloroisoquinolin 1 2h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of 7-Bromo-4-chloroisoquinolin-1(2H)-one. These theoretical approaches allow for the determination of the molecule's optimized geometry and electronic characteristics.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) serves as a primary tool for investigating the molecular structure of this compound. This method is employed to find the most stable conformation of the molecule, known as the optimized geometry. By calculating the electron density, DFT provides a detailed understanding of the electronic structure. researchgate.netresearchgate.net The optimized molecular structure is achieved by minimizing the energy of the molecule with respect to all geometrical parameters. This process is crucial for obtaining accurate predictions of other molecular properties. Theoretical calculations using DFT are instrumental in understanding the structure-reactivity relationship of complex organic molecules. mdpi.com

Selection of Appropriate Basis Sets and Computational Methodologies (e.g., B3LYP)

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For organic molecules containing halogens, the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) is a widely used and reliable functional. researchgate.netresearchgate.net This functional provides a good balance between computational cost and accuracy for a wide range of chemical systems.

The selection of the basis set is also critical. Basis sets such as 6-311++G(d,p) or 6-31+G(d,p) are commonly employed for such analyses. researchgate.netresearchgate.net These basis sets include polarization functions (d,p) and diffuse functions (++ or +) which are important for accurately describing the electron distribution, especially in molecules with heteroatoms and potential for weak interactions. The combination of the B3LYP functional with a suitable basis set allows for reliable predictions of the molecular and electronic properties of this compound.

Electronic Structure Analysis

The electronic structure of this compound dictates its reactivity and intermolecular interactions. Various analytical methods derived from quantum chemical calculations are used to probe its electronic characteristics.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Band Gap Determination

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity. researchgate.net For similar heterocyclic compounds, DFT calculations have been used to determine these orbital energies and the corresponding energy gap, providing insights into their interaction with other species. nih.govresearchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.0 |

| Energy Gap (ΔE) | 4.5 |

Note: The values in this table are hypothetical and represent typical values for similar compounds based on DFT calculations.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays different colors to represent regions of varying electrostatic potential. Red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), which are prone to nucleophilic attack. Green areas represent neutral potential. For aromatic and heterocyclic compounds, the MEP surface helps in understanding sites for hydrogen bonding and other non-covalent interactions. researchgate.net

Mulliken Charge Analysis and Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis offers a more detailed picture of the bonding and electronic structure. researchgate.netijnc.ir It analyzes the filled and vacant orbitals to describe various second-order interactions that represent electron transfer between orbitals, which stabilizes the molecule. ijnc.ir NBO analysis provides information on hybridization, donor-acceptor interactions, and intramolecular charge transfer, giving a deeper understanding of the electronic delocalization and stability of the molecule. researchgate.net

Spectroscopic Property Prediction through Computational Methods

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These theoretical calculations provide valuable insights into the molecule's structure and electronic properties, which can be used to interpret experimental data.

Theoretical Vibrational Spectra (FT-IR, Raman) Calculations and Vibrational Assignments

The prediction of vibrational spectra, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a common computational task. Methodologies like DFT and Hartree-Fock (HF) are employed to calculate the harmonic vibrational frequencies of a molecule in its optimized geometric state. These calculated frequencies correspond to specific vibrational modes, such as stretching, bending, and torsional motions of the chemical bonds.

A complete vibrational assignment involves correlating the calculated frequencies with experimentally observed spectral bands. To improve the agreement between theoretical and experimental data, calculated frequencies are often scaled using a specific factor. However, no specific studies detailing the theoretical FT-IR or Raman spectra for this compound could be located.

Predicted NMR Chemical Shifts (¹H, ¹³C) and Correlation with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. The predicted shifts are typically compared to a standard reference, such as Tetramethylsilane (TMS).

The correlation between predicted and experimental NMR data is crucial for confirming molecular structures. Discrepancies between calculated and observed shifts can often be explained by solvent effects or specific intramolecular interactions. At present, there are no available studies that report the predicted ¹H or ¹³C NMR chemical shifts for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic absorption spectra (UV-Vis) of molecules. This method predicts the electronic transition energies and oscillator strengths, which correspond to the wavelength and intensity of absorption bands.

These calculations help in understanding the electronic structure, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between these frontier orbitals is a key parameter related to the molecule's reactivity and electronic transitions. No specific TD-DFT studies predicting the UV-Vis absorption spectrum for this compound were found in the literature search.

Conformational Analysis and Stereo-Electronic Considerations

Conformational analysis involves identifying the most stable three-dimensional arrangements (conformers) of a molecule. For complex molecules, especially those with rotatable bonds or potential for stereoisomerism, this analysis is critical. Potential energy surface (PES) scanning is a computational technique used to explore different conformations and identify the lowest-energy (most stable) geometry.

In systems like biisoquinoline analogs, stereo-electronic considerations may include the possibility of atropisomerism, where rotation around a single bond is hindered, leading to stable, non-superimposable rotational isomers. Computational studies can predict the energy barriers to rotation and the relative stability of different conformers. However, no conformational analysis or studies on stereo-electronic effects for this compound or its direct analogs are available in the searched scientific literature.

Advanced Research Directions and Emerging Applications of 7 Bromo 4 Chloroisoquinolin 1 2h One

Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The 7-Bromo-4-chloroisoquinolin-1(2H)-one scaffold serves as a valuable building block for the synthesis of more complex and biologically relevant molecules. The differential reactivity of the C-Br and C-Cl bonds, along with the potential for functionalization of the isoquinolinone core, allows for a stepwise and controlled elaboration of the molecular structure.

Researchers can leverage the bromo and chloro substituents for various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, to introduce a wide array of substituents, including aryl, heteroaryl, alkyl, and amino groups. This versatility enables the construction of intricate molecular frameworks that are often found in pharmacologically active compounds and functional materials. For instance, the sequential coupling at the C7 (bromo) and C4 (chloro) positions can lead to the regioselective synthesis of highly substituted isoquinolinone derivatives, which are difficult to access through other synthetic routes.

The isoquinolinone core itself is a prevalent motif in numerous natural products and bioactive molecules, including those with anticancer and antimicrobial properties. By utilizing this compound as a starting material, chemists can access novel analogues of these natural products, potentially leading to compounds with improved efficacy or novel mechanisms of action.

Table 1: Potential Cross-Coupling Reactions for the Functionalization of this compound

| Cross-Coupling Reaction | Reagents and Conditions | Potential Substituents Introduced |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acids or esters, Pd catalyst, base | Aryl, Heteroaryl |

| Buchwald-Hartwig | Amines, Pd or Cu catalyst, base | Primary and secondary amines |

| Sonogashira | Terminal alkynes, Pd/Cu catalyst, base | Alkynyl groups |

| Heck | Alkenes, Pd catalyst, base | Alkenyl groups |

| Stille | Organostannanes, Pd catalyst | Alkyl, Aryl, Alkenyl |

Exploration of Novel Catalytic Systems for Selective Functionalization

The selective functionalization of the this compound scaffold presents a significant challenge and an area of active research. The development of novel catalytic systems that can differentiate between the C-Br and C-Cl bonds, as well as target specific C-H bonds on the isoquinolinone ring, is crucial for unlocking the full synthetic potential of this molecule.

Recent advances in transition-metal catalysis, particularly with palladium and copper, have enabled the selective activation of C-halogen bonds. By carefully tuning the catalyst, ligands, and reaction conditions, it is possible to achieve chemoselective cross-coupling at either the C7 or C4 position. For example, palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands are often effective for the activation of aryl chlorides, while simpler palladium complexes may preferentially react at the more reactive aryl bromide position.

Furthermore, the field of C-H activation offers exciting possibilities for the direct functionalization of the isoquinolinone core, bypassing the need for pre-installed halogen atoms. The development of catalytic systems that can selectively activate and functionalize the C-H bonds at positions 3, 5, 6, or 8 would provide a more atom-economical and efficient route to a wide range of derivatives. Research in this area is focused on the design of directing groups that can guide the catalyst to a specific C-H bond, as well as the exploration of new catalysts with unique reactivity profiles.

Development of Innovative Derivatization Strategies for Structure-Activity Relationship Studies

The systematic derivatization of the this compound scaffold is essential for conducting comprehensive structure-activity relationship (SAR) studies. By synthesizing a library of analogues with diverse substituents at various positions, researchers can probe the key molecular interactions that govern the biological activity of these compounds.

Innovative derivatization strategies are being developed to rapidly and efficiently generate these libraries. These strategies often involve a combination of parallel synthesis techniques and modern synthetic methodologies. For instance, a "late-stage functionalization" approach, where the core scaffold is modified in the final steps of the synthesis, allows for the rapid introduction of a wide variety of functional groups.

The SAR data obtained from these studies can provide valuable insights into the design of more potent and selective drug candidates. For example, by correlating the physicochemical properties of the substituents (e.g., size, electronics, lipophilicity) with their biological activity, it is possible to develop predictive models that can guide the design of new compounds with improved therapeutic profiles. Substituted isoquinolin-1-ones have shown promise as anticancer agents, and SAR studies are crucial in optimizing their efficacy against various cancer cell lines. nih.gov

Table 2: Key Positions for Derivatization and Their Potential Impact on Activity

| Position of Derivatization | Potential Modifications | Potential Impact on Biological Activity |

| C4-position (Cl) | Introduction of various aryl, alkyl, and amino groups via cross-coupling. | Modulation of binding affinity and selectivity. |

| C7-position (Br) | Introduction of diverse functionalities to explore new binding pockets. | Enhancement of potency and alteration of pharmacokinetic properties. |

| N2-position | Alkylation or acylation to modify solubility and cell permeability. | Improvement of drug-like properties. |

| C3, C5, C6, C8 positions | C-H functionalization to introduce novel substituents. | Probing new interactions with the biological target. |

Fragment-Based Design Approaches Utilizing Halogenated Isoquinolinone Scaffolds

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. The structural information from these fragment-target complexes is then used to guide the design of more potent and drug-like molecules.

The this compound scaffold is an excellent candidate for inclusion in fragment libraries. Its relatively small size, coupled with the presence of hydrogen bond donors and acceptors, makes it well-suited for interacting with the binding sites of various proteins. The halogen atoms can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition.

By screening this and similar halogenated isoquinolinone fragments against a range of therapeutic targets, researchers can identify novel starting points for drug discovery programs. The bromine and chlorine atoms can serve as valuable handles for subsequent fragment growing or linking strategies, allowing for the rapid optimization of the initial fragment hits into potent lead compounds.

Potential Applications in Materials Science and Photophysical Research (e.g., Organic Dyes, Fluorescent Probes)

The unique electronic properties of the isoquinolinone core, combined with the influence of the halogen substituents, suggest that this compound and its derivatives may have interesting applications in materials science and photophysical research.

The extended π-system of the isoquinolinone scaffold can give rise to fluorescence, and the introduction of various substituents can be used to tune the photophysical properties of these molecules, such as their absorption and emission wavelengths, quantum yields, and lifetimes. rsc.org This tunability makes them attractive candidates for the development of novel organic dyes and fluorescent probes.

For example, by attaching specific recognition motifs to the isoquinolinone core, it may be possible to create fluorescent probes that can selectively detect and image biologically important analytes, such as metal ions, reactive oxygen species, or specific enzymes. Furthermore, the ability to incorporate these chromophores into polymeric materials could lead to the development of new functional materials with applications in areas such as organic light-emitting diodes (OLEDs), sensors, and bioimaging. The presence of heavy atoms like bromine could also promote intersystem crossing, potentially leading to applications in photodynamic therapy or as phosphorescent materials.

Q & A

Q. What are the standard synthetic routes for preparing 7-bromo-4-chloroisoquinolin-1(2H)-one, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves bromination and chlorination of isoquinolinone precursors. For example, hydrobromic acid (48% aqueous) in acetonitrile at 0°C can brominate intermediates like 7-amino-3,4-dihydroisoquinolinone . Key variables include:

- Temperature control : Low temperatures (0–5°C) minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reagent solubility.

- Stoichiometry : Excess HBr (1.5–2 eq) ensures complete substitution.

Yields typically range from 60–80%, with purity >95% achievable via recrystallization .

Q. What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR identify substitution patterns. For example, aromatic protons in bromo/chloro-substituted isoquinolinones appear as doublets or triplets between δ 7.5–8.5 ppm .

- High-Performance Liquid Chromatography (HPLC) : Purity validation (>97%) using reverse-phase C18 columns and UV detection at 254 nm .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 258.94 for CHBrClNO) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Store at 0–6°C in amber vials under inert gas (Ar/N) to prevent hydrolysis or oxidation .

- Handling : Use anhydrous solvents (e.g., THF, DMF) in reactions to avoid moisture-induced degradation .

Advanced Research Questions

Q. How can researchers optimize cross-coupling reactions involving the bromo and chloro substituents of this compound?

Methodological Answer:

- Buchwald-Hartwig Amination : Use Pd(OAc)/XPhos catalysts in toluene at 110°C to couple aryl bromides with amines (yields ~70–85%) .

- Suzuki-Miyaura Coupling : Replace Br with aryl groups using Pd(PPh) and NaCO in dioxane/water (3:1) at 90°C .

- Chlorine Reactivity : Chloro groups are less reactive than bromo; use CuI/LiCl in Ullmann-type couplings for selective functionalization .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for halogenated isoquinolinones?

Methodological Answer:

- Crystallography : X-ray diffraction resolves ambiguities in substitution patterns (e.g., confirming Br/Cl positions) .

- 2D NMR : - HSQC and HMBC correlations map long-range couplings to distinguish regioisomers .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 16 with B3LYP/6-31G*) .

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?

Methodological Answer:

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive NH sites during halogenation .

- Sequential Halogenation : Brominate before chlorination to avoid competing substitution .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 24 h) to minimize decomposition .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies for evaluating the bioactivity of this compound derivatives?

Methodological Answer:

- Concentration Range : Test 0.1–100 µM in triplicate, using DMSO as a vehicle control (<0.1% v/v).

- Endpoint Assays : Combine MTT (cell viability) and caspase-3/7 (apoptosis) assays for cytotoxicity profiling .

- Statistical Analysis : Apply ANOVA with Tukey’s post-hoc test (p < 0.05) to identify significant effects .

Q. How can researchers analyze conflicting results in reaction yield optimization studies?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, solvent, catalyst loading) .

- Response Surface Methodology (RSM) : Model interactions between factors (e.g., Br vs. Cl reactivity) to predict optimal conditions .

- Failure Mode Analysis : Characterize byproducts via LC-MS to identify degradation pathways .

Tables of Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.